molecular formula C23H21NO4 B2910542 3-hydroxy-1-[2-(naphthalen-1-yloxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one CAS No. 879043-72-8

3-hydroxy-1-[2-(naphthalen-1-yloxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one

Cat. No.: B2910542
CAS No.: 879043-72-8
M. Wt: 375.424
InChI Key: RFXHSMITZVIMKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-1-[2-(naphthalen-1-yloxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one ( 879043-72-8) is an organic compound with a molecular formula of C23H21NO4 and a molecular weight of 375.42 g/mol . This high-purity reagent is offered for research and development purposes. The compound features a complex molecular structure that incorporates both naphthalene and indole-2-one moieties, a combination present in compounds studied for various scientific applications, including materials science . The specific naphthalen-1-yloxyethyl substitution pattern may be of particular interest for structure-activity relationship studies. Researchers can procure this compound from several suppliers, with availability in various quantities for laboratory use . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and conduct a thorough risk assessment before handling.

Properties

IUPAC Name

3-hydroxy-1-(2-naphthalen-1-yloxyethyl)-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c1-16(25)15-23(27)19-10-4-5-11-20(19)24(22(23)26)13-14-28-21-12-6-8-17-7-2-3-9-18(17)21/h2-12,27H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXHSMITZVIMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCOC3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-[2-(naphthalen-1-yloxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: Indolin-2-one, 2-naphthol, and appropriate alkylating agents.

    Reaction Steps:

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to achieve high yields and purity.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for cost-effectiveness and efficiency. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-[2-(naphthalen-1-yloxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the carbonyl group to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents, nucleophiles, or electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-[2-(naphthalen-1-yloxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities References
Target Compound 1-[2-(Naphthalen-1-yloxy)ethyl], 3-hydroxy, 3-(2-oxopropyl) C₂₄H₂₁NO₄ 395.43 High lipophilicity (naphthalene group)
3-Hydroxy-3-[2-(4-Methylphenyl)-2-oxoethyl]-1H-Indol-2-One 3-(2-oxo-2-p-tolylethyl), 3-hydroxy C₁₇H₁₅NO₃ 281.31 Moderate cytotoxicity
3-Hydroxy-1-Methyl-3-(2-Oxopropyl)-1,3-Dihydro-2H-Indol-2-One 1-methyl, 3-(2-oxopropyl) C₁₂H₁₃NO₃ 219.24 Anti-prion activity (in vitro)
3-Hydroxy-1-Methyl-3-[2-Oxo-2-(2,3,5,6-Tetramethylphenyl)ethyl]-Indol-2-One 1-methyl, 3-[2-oxo-2-(tetramethylphenyl)ethyl] C₂₁H₂₃NO₃ 337.41 Enhanced steric hindrance
3-[2-(1,3-Benzodioxol-5-yl)-2-Oxoethyl]-3-Hydroxy-1-Propyl-Indol-2-One 1-propyl, 3-[2-(benzodioxolyl)-2-oxoethyl] C₂₀H₁₇NO₆ 367.35 Potential CNS activity
Key Observations:

Steric Effects : Bulky groups like tetramethylphenyl (in ) or naphthalenyloxyethyl (target compound) may hinder binding to flat active sites but enhance selectivity for hydrophobic pockets.

Bioactivity : The 2-oxopropyl group is a common pharmacophore in anti-prion and cytotoxic agents, as seen in .

Pharmacological and Toxicological Profiles

  • Anti-Prion Activity : Compounds with 2-oxopropyl groups (e.g., ) show IC₅₀ values in the micromolar range, attributed to disruption of prion protein aggregation.

Biological Activity

3-Hydroxy-1-[2-(naphthalen-1-yloxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one is a synthetic compound that belongs to the indole derivatives family. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, emphasizing its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features an indole nucleus combined with naphthalen-1-yloxy and oxopropyl groups. This unique combination enhances its biological activity. The IUPAC name is:

IUPAC Name: this compound

Molecular Formula: C24_{24}H23_{23}NO4_{4}

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The indole nucleus allows for high-affinity binding to multiple receptors, influencing several biological processes:

  • Anticancer Activity: The compound has shown potential in inhibiting cancer cell proliferation through mechanisms such as inducing apoptosis and inhibiting DNA topoisomerase I activity .
  • Antiviral Properties: Research indicates that similar indole derivatives exhibit antiviral activities, suggesting potential applications in treating viral infections .
  • Anti-inflammatory Effects: Compounds in this class have been studied for their anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeEvidence/Findings
AnticancerInduces apoptosis in various cancer cell lines (e.g., HeLa, HepG2)
AntiviralPotential activity against viral pathogens (specific studies needed)
Anti-inflammatoryReduces inflammation markers in vitro
AntimicrobialExhibits activity against certain bacteria and fungi

Case Studies

Several studies have investigated the biological activity of related compounds derived from the indole framework:

  • Antiproliferative Studies: A study demonstrated that Mannich bases derived from indoles exhibited significant antiproliferative effects against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cell lines. The structure–activity relationship highlighted that modifications to the indole structure could enhance anticancer properties .
  • Mechanistic Insights: Research on similar compounds has indicated that their cytotoxicity may be due to mechanisms such as alkylation of cellular thiols and disruption of mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
  • Comparative Analysis: A comparative study revealed that certain derivatives of 3-hydroxyindoles showed enhanced cytotoxicity compared to their parent compounds, suggesting that structural modifications could significantly impact biological efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.